molecular formula C18H16BrN3O2 B6347160 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354939-52-8

4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347160
CAS No.: 1354939-52-8
M. Wt: 386.2 g/mol
InChI Key: MREWGQRYRHNNCT-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromophenyl group at the fourth position and a dimethoxyphenyl group at the sixth position of the pyrimidine ring. It is of interest in various fields of research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine intermediate.

    Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrimidine ring.

    Amination: Finally, the pyrimidine compound is aminated using ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidation reactions typically yield quinones or other oxidized derivatives.

    Reduction: Reduction reactions produce amine or alcohol derivatives.

    Substitution: Substitution reactions result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
  • 4-(3-Fluorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
  • 4-(3-Methylphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Uniqueness

4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs with different substituents.

Biological Activity

Overview

4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, featuring a bromophenyl and a dimethoxyphenyl group, suggests potential for various biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H16BrN3O2
  • Molecular Weight : 384.25 g/mol
  • CAS Number : 1354939-52-8

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are necessary to elucidate the precise molecular mechanisms involved.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • In Vitro Studies :
    • The compound was evaluated against several cancer cell lines, including lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN). Significant growth inhibition was observed with GI% values indicating effectiveness against these cell lines .
    • A comparative study with other pyrimidine derivatives showed that this compound exhibited moderate cytotoxicity against renal carcinoma cells (IC50 = 11.70 µM) .
Cell LineGI% (%)IC50 (µM)
HOP-9271.8N/A
NCI-H46066.12N/A
ACHN66.02N/A
RFX 393N/A11.70

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary assays indicated that it could inhibit the growth of various bacterial strains, although specific data on susceptibility and resistance profiles are still under investigation.

Antiviral Activity

Research is ongoing to determine the antiviral efficacy of this compound against various viral pathogens. The structural characteristics suggest potential interactions with viral proteins, but further studies are required to validate these hypotheses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects :
    • The presence of bromine in the phenyl group enhances lipophilicity, potentially improving cellular uptake.
    • Dimethoxy substitution may influence binding affinity to target proteins.

Case Studies

  • Study on Cytotoxicity :
    • In a recent study published in MDPI, the compound demonstrated significant cytotoxicity against renal carcinoma cell lines with a notable impact on cell cycle progression .
    • The results indicated a G0-G1 phase arrest in treated cells, suggesting a mechanism involving cell cycle modulation.
  • Kinase Inhibition :
    • Another study evaluated its inhibitory effects on cyclin-dependent kinases (CDK). The compound showed promising IC50 values in inhibiting CDK2 and TRKA pathways, which are critical in cancer proliferation .

Properties

IUPAC Name

4-(3-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-23-13-6-7-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREWGQRYRHNNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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